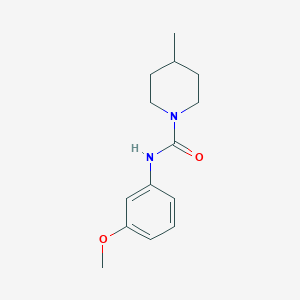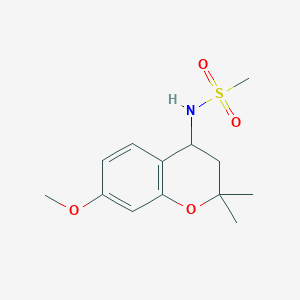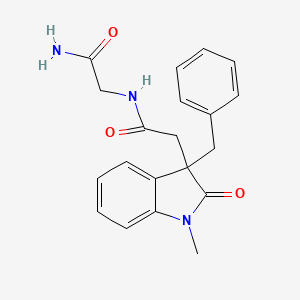
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used both recreationally and as a research chemical. MXE has gained popularity due to its dissociative and hallucinogenic effects, which are similar to those of ketamine but with a longer duration of action.
作用機序
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate neurotransmission. This inhibition results in a dissociative state, which is characterized by altered perception, loss of self-awareness, and a sense of detachment from reality. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, altered body temperature, and respiratory depression. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can also cause hallucinations, dissociation, and euphoria. Chronic use of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been associated with cognitive impairment, memory loss, and psychiatric disorders such as depression and anxiety.
実験室実験の利点と制限
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments, including its high affinity for the NMDA receptor and its dissociative and hallucinogenic effects. However, N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has several limitations, including its potential for abuse and its side effects on the cardiovascular and respiratory systems.
将来の方向性
Future research on N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide should focus on its potential as a therapeutic agent for the treatment of depression, addiction, and other psychiatric disorders. Further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide use and its potential for abuse. Additionally, research should be conducted to develop safer and more effective dissociative drugs that can be used in clinical settings.
合成法
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Other methods include the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium borohydride or the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium cyanoborohydride.
科学的研究の応用
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used to study the role of the NMDA receptor in the development of addiction and the treatment of depression.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPTQQOYKEYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5378778.png)
![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5378803.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5378807.png)
![1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378815.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)

![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)